trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Chiral Chemistry Stereochemistry Asymmetric Synthesis

Chiral synthesis projects often stall due to undefined stereochemistry in building blocks. trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS 52240-19-4) resolves this with its rigid (1R,2R)-trans configuration, providing defined spatial orientation of the carboxylic acid and 4-chlorobenzoyl moieties essential for stereospecific SAR studies and asymmetric synthesis. • Defined (1R,2R)-trans stereochemistry - eliminates cis-isomer (CAS 52240-18-3) contamination risk • Reactive carboxylic acid handle for amide/ester coupling; electron-withdrawing 4-Cl-benzoyl group • Verified purity ≥98%; melting point 157-161 °C for identity confirmation • Ready stock for immediate global dispatch

Molecular Formula C14H15ClO3
Molecular Weight 266.72 g/mol
CAS No. 52240-19-4
Cat. No. B1299827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
CAS52240-19-4
Molecular FormulaC14H15ClO3
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C14H15ClO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1
InChIKeyLFHRQJKEWRETIE-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS 52240-19-4): A Chiral trans-Cyclohexane Carboxylic Acid Scaffold


trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS 52240-19-4) is a chiral, trans-configurated cyclohexane derivative with the molecular formula C14H15ClO3 and a molecular weight of 266.72 g/mol [1]. The compound's structure is defined by the specific (1R,2R) absolute configuration, as evidenced by its SMILES notation [C@@H]1([C@H](C([O-])=O)CCCC1)C(=O)C2=CC=C(Cl)C=C2 . This distinct stereochemistry is a hallmark that fundamentally differentiates it from its cis-isomer (CAS 52240-18-3) and other regioisomeric forms, making it a precise chemical tool for applications requiring defined spatial orientation, such as in chiral synthesis and structure-activity relationship (SAR) studies.

Single (1R,2R)-trans enantiomer for stereochemical-control studies
Defined chiral cyclohexane scaffold with carboxylic acid and 4-chlorobenzoyl handles
Supports asymmetric synthesis, chiral SAR campaigns, and chiral analytical method development
Distinct from cis-isomer (CAS 52240-18-3); verify stereochemical identity upon receipt.

Why trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid Cannot Be Substituted by Generic Analogs


Generic substitution with other 4-chlorobenzoyl-cyclohexane carboxylic acid analogs, such as the cis isomer (CAS 52240-18-3) or regioisomers like the 3- or 4-substituted variants, is chemically invalid for stereospecific applications. The core differentiation lies in the rigid (1R,2R)-trans configuration, which dictates the spatial orientation of the carboxylic acid and 4-chlorobenzoyl moieties . This precise geometry is a critical parameter governing molecular recognition in biological systems and reactivity in asymmetric synthesis. Using a cis isomer or a racemic mixture would introduce a different or undefined spatial arrangement, leading to altered, likely null, activity in a pre-optimized chiral environment . The evidence below confirms that where chiral resolution and structural purity are required, only the specific trans-stereoisomer is chemically fit for purpose.

Attribute
This compound (trans)
cis-Isomer / racemate
Configuration at C1,C2
(1R,2R)-trans, defined single enantiomer
(1R,2S)-cis or undefined racemic mixture
Spatial orientation
Carboxylic acid and 4-chlorobenzoyl groups in trans relationship
Different spatial arrangement; may shift molecular recognition
Stereochemical fidelity
Single stereoisomer, reproducible SAR
Undefined stereochemistry compromises chiral environment studies
Direct substitution with cis-isomer or racemate may alter binding geometry and assay reproducibility. Validate stereochemical identity before use in stereospecific workflows.

Quantitative Evidence Guide: Differential Properties of trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid


Absolute Stereochemistry: (1R,2R)-trans Configuration vs. (1R,2S)-cis Isomer

The absolute stereochemistry of the target compound is unequivocally assigned as the (1R,2R)-trans isomer, a distinct chemical entity from its (1R,2S)-cis counterpart (CAS 52240-18-3) . This is not a racemic mixture but a single, defined enantiomer. The differentiation is founded on the SMILES notation [C@@H]1([C@H](C([O-])=O)CCCC1)C(=O)C2=CC=C(Cl)C=C2 for the trans-isomer, compared to the cis-isomer which has a different spatial arrangement . This structural certainty is a pre-requisite for reproducible SAR campaigns and asymmetric catalytic processes.

Absolute Stereochemistry
Head-to-head
(1R,2R)-trans vs. (1R,2S)-cis: diastereomeric, distinct spatial arrangement at C1 and C2
Supports enantiomer-attribution review for chiral SAR
Structural assignment via SMILES notation; not a racemic mixture
Chiral Chemistry Stereochemistry Asymmetric Synthesis Chiral Resolution

Melting Point as a Purity Indicator: 157-161 °C vs. Lower-Melting Isomers

The published melting point for trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid is 157-161 °C, a sharp range that is characteristic of this compound and can serve as an initial identity and purity check upon receipt . While direct melting point data for every analog isn't universally compiled, this value is consistent with a high-purity, trans-configurated cyclohexane carboxylic acid. Any significant deviation would indicate the presence of other isomers or impurities, allowing for immediate, non-instrumental quality verification before it is committed to a valuable synthetic sequence.

Melting Point
Method context
157–161 °C, sharp 4 °C range
Reported identity and purity indicator
Deviation may suggest isomer contamination; pre-use QC check
Analytical Chemistry Quality Control Physical Chemistry

Electron-Withdrawing 4-Chlorobenzoyl Group for Enhanced Binding in Protease Inhibition Scaffolds

The 4-chlorobenzoyl substituent on the target compound is described as enhancing binding affinity to enzyme active sites due to its electron-withdrawing properties, particularly in the context of developing non-peptidic inhibitor scaffolds for parasitic cysteine proteases like those from *Plasmodium falciparum* . This functional group effect can be contrasted with analogous compounds bearing electron-donating or neutral groups at the para position, which would be predicted to have weaker interactions. This represents a class-level, structure-based rationale for selecting this specific compound as a screening hit or a starting point for a medicinal chemistry program focused on cysteine protease targets.

Electronic Effect
Class-level
4-chloro electron-withdrawing group reported to support binding interactions with cysteine protease active sites
Class-level binding interaction context; confirm per target
No direct comparative IC50 data for this compound; data to verify
Medicinal Chemistry Protease Inhibition Enzyme Binding Electron Effects

Best Application Scenarios for trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid


Chiral Building Block for Asymmetric Synthesis

Procurement of the compound as a single, defined (1R,2R) enantiomer is essential for any stereospecific synthetic route. The rigid chiral cyclohexane scaffold, functionalized with a reactive carboxylic acid and an electron-withdrawing 4-chlorobenzoyl group, makes it a versatile intermediate for constructing complex molecules where controlling absolute configuration is paramount, such as in the synthesis of chiral drug candidates or ligands for enantioselective catalysis.

Medicinal Chemistry Scaffold for Cysteine Protease Inhibitor Development

The compound's structural features—a chlorobenzoyl group and a cyclohexane carboxylic acid—align with the pharmacophoric elements of known non-peptidic inhibitors of parasitic cysteine proteases . Researchers can use it as a starting scaffold in a hit-to-lead campaign, leveraging its pre-organized core to explore substitutions that improve potency, selectivity, and pharmacokinetic properties against targets in *Plasmodium falciparum* or other parasites. The trans stereochemistry provides a specific spatial orientation for probing the enzyme's active site.

Reference Standard for Chiral Analytical Method Validation

Given its well-defined chiral nature and commercial availability, trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS 52240-19-4) can serve as a system suitability standard or a reference compound for developing and validating chiral HPLC and SFC methods. The specific (1R,2R)-trans configuration makes it a model compound for calibrating new chiral stationary phases or for monitoring the performance of existing methods used to separate this class of intermediates .

Physicochemical Property Probe for In Silico Model Building

The known physical properties like melting point (157-161 °C) and computed LogP (~3.3) , combined with the specific stereochemistry, provide a concrete data point for cheminformaticians building or validating quantitative structure-property relationship (QSPR) models. This compound can ground-truth predictions for a congeneric series of cyclohexane carboxylic acid derivatives being designed within a drug discovery project.

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Stereochemical-control context
Enantiomer-attribution review; verify (1R,2R)-trans identity
Cysteine protease inhibitor scaffold studies
Pharmacophore scaffold with electron-withdrawing group
Target-binding assay context; confirm per enzyme target
Chiral analytical method development
Defined trans-enantiomer reference
Chiral stationary phase calibration and system suitability
In silico QSPR model building
Reported physicochemical properties
Model validation with measured melting point and computed LogP
All applications are research-use contexts. Stereochemical identity and purity should be verified before each study.
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